molecular formula C₂₃H₃₁NO₆ B1142575 Corticosterone 21-Acetate 11-Nitrite CAS No. 74220-48-7

Corticosterone 21-Acetate 11-Nitrite

Cat. No.: B1142575
CAS No.: 74220-48-7
M. Wt: 417.5
InChI Key:
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Description

Corticosterone 21-Acetate 11-Nitrite is a synthetic derivative of corticosterone, a steroid hormone produced in the adrenal cortex. This compound is characterized by the presence of an acetate group at the 21st position and a nitrite group at the 11th position. It has a molecular formula of C₂₃H₃₁NO₆ and a molecular weight of 417.5 g/mol . This compound is primarily used in scientific research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Corticosterone 21-Acetate 11-Nitrite involves multiple steps, starting from corticosterone. The key steps include the acetylation of the hydroxyl group at the 21st position and the introduction of the nitrite group at the 11th position. The acetylation is typically carried out using acetic anhydride in the presence of a base such as pyridine. The nitrite group can be introduced using nitrosyl chloride (NOCl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Corticosterone 21-Acetate 11-Nitrite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Mechanism of Action

Corticosterone 21-Acetate 11-Nitrite exerts its effects by interacting with specific molecular targets and pathways. The compound binds to glucocorticoid receptors in cells, leading to the activation or repression of target genes. This interaction modulates various physiological processes, including metabolism, immune response, and stress response . The nitrite group may also contribute to the compound’s biological activity by influencing nitric oxide signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetate and nitrite groups, which confer distinct chemical and biological properties. These modifications enhance its stability and alter its interaction with biological targets, making it a valuable tool in research .

Properties

CAS No.

74220-48-7

Molecular Formula

C₂₃H₃₁NO₆

Molecular Weight

417.5

Synonyms

(11β)-21-(Acetyloxy)-11-(nitrosooxy)-pregn-4-ene-3,20-dione

Origin of Product

United States

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